

Pyranonigrin A: A Technical Guide to its Natural Sources, Producers, and Biosynthesis

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Compound of Interest

Compound Name: *Pyranonigrin A*

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Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of antioxidants. These compounds are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a rare structural motif in nature.[1] First identified for its potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, **Pyranonigrin A** has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the natural sources and producers of **Pyranonigrin A**, quantitative production data, detailed experimental protocols for its isolation and characterization, and an elucidation of its biosynthetic pathway.

Natural Sources and Fungal Producers of Pyranonigrin A

Pyranonigrin A is primarily produced by filamentous fungi, with several species of *Aspergillus* and *Penicillium* being the most prominent sources. The producing organisms are found in diverse environments, from terrestrial soil to marine ecosystems and even in unique, isolated environments like the International Space Station (ISS).

Primary Producers:

- *Aspergillus niger*: This ubiquitous fungus is a well-documented producer of **Pyranonigrin A** and other members of the pyranonigrin family.^{[1][2]} It is considered a robust producer and a model organism for studying the biosynthesis of these compounds.^[2] Notably, an *A. niger* strain (JSC-093350089) isolated from the International Space Station exhibited a remarkable 6000% increase in **Pyranonigrin A** production compared to the terrestrial reference strain ATCC 1015, suggesting that environmental stressors like microgravity and radiation may influence its biosynthesis.^{[3][4]}
- *Penicillium thymicola*: This species has been a key organism in elucidating the biosynthetic gene cluster of **Pyranonigrin A**.^[5] Its production of **Pyranonigrin A** is notably induced by the presence of starch in the culture medium.^[5]
- *Aspergillus tubingensis*: An endophytic fungus isolated from the apple tree (*Malus domestica*), *A. tubingensis* has been identified as a producer of **Pyranonigrin A**.^[2] This species is particularly interesting as it is considered non-mycotoxinogenic, making it a potentially safer source for biotechnological production.^[1]
- *Penicillium brocae*: An endophytic fungus isolated from the marine mangrove plant *Avicennia marina*, *P. brocae* has also been shown to produce **Pyranonigrin A**.^[6] The isolation from a marine-derived fungus highlights the diverse ecological niches of **Pyranonigrin A** producers.

Quantitative Production of Pyranonigrin A

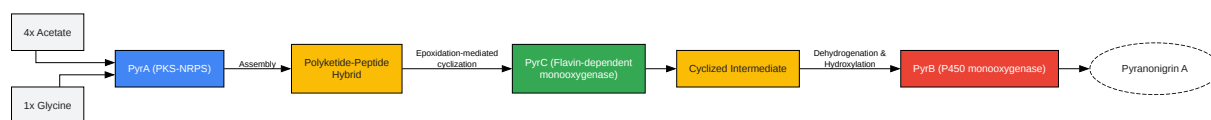
The yield of **Pyranonigrin A** can vary significantly depending on the producing organism, strain, and cultivation conditions. The following table summarizes the available quantitative data on **Pyranonigrin A** production.

Producer Organism	Strain	Cultivation Conditions	Yield (mg/L)	Reference
Penicillium thymicola	IBT 5891	Liquid medium supplemented with starch	3	[5]
Aspergillus nidulans	(Heterologous host)	Expressing the pyr gene cluster from P. thymicola	0.1	[5]
Aspergillus niger	JSC-093350089 (ISS isolate)	Glucose Minimal Medium (GMM), 5 days	6000% increase vs. ATCC 1015	[3]
Aspergillus niger	ATCC 1015 (Terrestrial)	Glucose Minimal Medium (GMM), 5 days	Basal levels	[3]

Biosynthesis of Pyranonigrin A

The biosynthesis of **Pyranonigrin A** is orchestrated by a dedicated biosynthetic gene cluster (pyr cluster in P. thymicola). The core of this pathway is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme.[5]

The backbone of **Pyranonigrin A** is derived from four acetate units and one glycine unit.[5] The PKS module of the hybrid enzyme is responsible for the iterative condensation of acetate units to form a polyketide chain. The NRPS module then incorporates a glycine molecule.[5] Following the synthesis of the initial polyketide-peptide hybrid, a series of enzymatic modifications, including cyclization and oxidation, are carried out by tailoring enzymes encoded within the gene cluster. Key enzymes in this process include a flavin-dependent monooxygenase (PyrC) and a cytochrome P450 monooxygenase (PyrB).[6]



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Biosynthetic pathway of **Pyranonigrin A**.

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi, extraction, purification, and analysis of **Pyranonigrin A**, as well as a protocol for gene knockout studies to investigate its biosynthesis.

Cultivation of *Aspergillus niger* for Pyranonigrin A Production

- **Media Preparation:** Prepare Glucose Minimal Medium (GMM) agar plates. The composition per liter is: 10 g glucose, 6 g NaNO₃, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, 2 mL of trace element solution, and 15 g agar. Adjust pH to 6.5.
- **Inoculation:** Inoculate the GMM agar plates with *Aspergillus niger* spores to a final concentration of 1 x 10⁷ spores per plate (10 cm diameter).
- **Incubation:** Incubate the plates at 28°C for 5 days in the dark.

Extraction of Pyranonigrin A

- **Harvesting:** After the incubation period, chop the agar from the culture plates into small pieces.
- **Solvent Extraction (Step 1):** Transfer the agar pieces to a suitable flask and add 25 mL of methanol. Sonicate the mixture for 1 hour.

- Filtration (Step 1): Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract.
- Solvent Extraction (Step 2): To the remaining agar, add 25 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Sonicate for another hour.
- Filtration (Step 2): Filter the mixture again and combine the filtrates from both extraction steps.
- Concentration: Evaporate the combined solvent extract in vacuo to dryness.
- Re-dissolution: Re-dissolve the dried extract in 2 mL of 20% dimethyl sulfoxide (DMSO) in methanol for subsequent analysis.

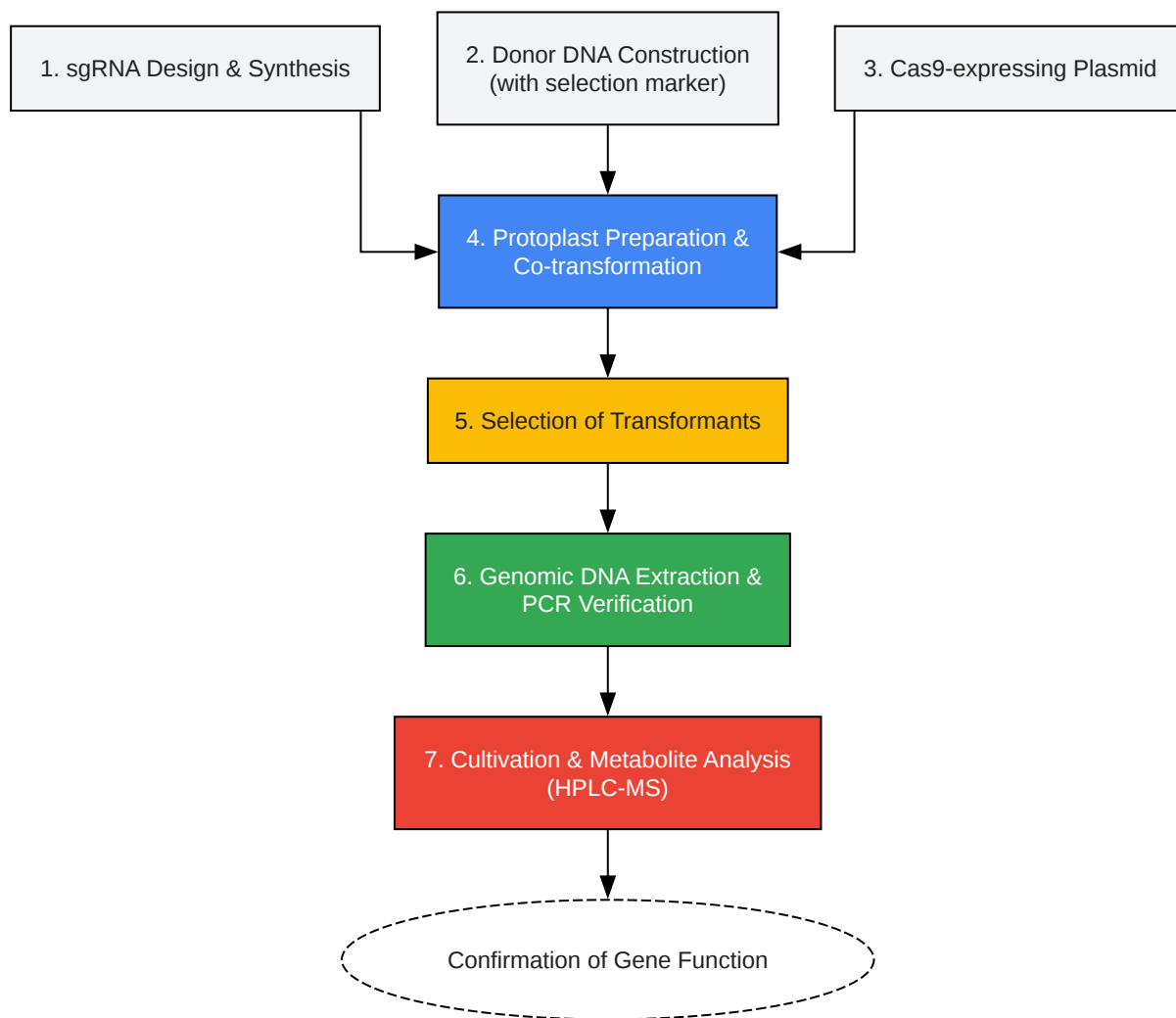
Purification and Analysis of Pyranonigrin A by HPLC-DAD-MS

- Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).
- Column: A reverse-phase C18 column (e.g., 3 μ m particle size, 2.1 x 100 mm) is suitable for separation.
- Mobile Phase:
 - Solvent A: 5% acetonitrile in water with 0.05% formic acid.
 - Solvent B: 95% acetonitrile in water with 0.05% formic acid.
- Gradient Elution:
 - 0-5 min: 0% B
 - 5-35 min: 0-100% B (linear gradient)
 - 35-40 min: 100% B (isocratic)

- 40-45 min: 100-0% B (linear gradient)
- 45-50 min: 0% B (re-equilibration)
- Flow Rate: Set the flow rate to 125 $\mu\text{L}/\text{min}$.
- Detection:
 - DAD: Monitor the elution profile across a range of UV-Vis wavelengths to identify the characteristic absorbance spectrum of **Pyranonigrin A**.
 - MS: Operate the mass spectrometer in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion of **Pyranonigrin A** at m/z 224.

Gene Knockout in *Aspergillus niger* using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., *pyrA*) in the **Pyranonigrin A** biosynthetic gene cluster to confirm its function.



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Workflow for gene knockout in *Aspergillus niger*.

- sgRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) that target the gene of interest (pyrA) for Cas9-mediated cleavage.[7][8][9]

- Donor DNA Construction: Construct a donor DNA fragment containing a selectable marker (e.g., a gene conferring resistance to an antibiotic) flanked by homologous regions upstream and downstream of the target gene.[10][11]
- Protoplast Preparation: Prepare protoplasts from young mycelia of *Aspergillus niger* by enzymatic digestion of the fungal cell wall.[7]
- Co-transformation: Co-transform the protoplasts with the Cas9-expressing plasmid, the synthesized sgRNAs, and the donor DNA fragment using a polyethylene glycol (PEG)-mediated method.[7][8]
- Selection of Transformants: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the donor DNA.
- Genomic DNA Extraction and PCR Verification: Isolate genomic DNA from the selected transformants and perform PCR using primers flanking the target gene to confirm its deletion and the correct integration of the selectable marker.[4]
- Metabolite Analysis: Cultivate the confirmed gene knockout mutant and the wild-type strain under **Pyranonigrin A**-producing conditions. Extract the secondary metabolites and analyze by HPLC-MS to confirm the abolishment of **Pyranonigrin A** production in the mutant.[4]

Conclusion

Pyranonigrin A remains a compound of significant interest due to its unique chemical structure and antioxidant properties. The identification of its biosynthetic gene cluster and the development of genetic tools for its producing organisms, such as *Aspergillus niger* and *Penicillium thymicola*, have opened up avenues for further research and potential biotechnological applications. The detailed methodologies provided in this guide are intended to facilitate further exploration of **Pyranonigrin A**, from the discovery of new producers to the elucidation of its full therapeutic potential through metabolic engineering and drug development efforts.

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